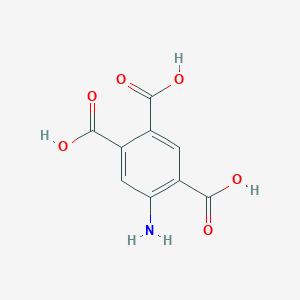

5-Aminobenzene-1,2,4-tricarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

61837-54-5 |

|---|---|

Molecular Formula |

C9H7NO6 |

Molecular Weight |

225.15 g/mol |

IUPAC Name |

5-aminobenzene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C9H7NO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

HWQWXHOUDFEZCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)N)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminobenzene 1,2,4 Tricarboxylic Acid and Its Precursors

Established Synthetic Pathways and Chemical Transformations

The most common and well-established method for the synthesis of 5-Aminobenzene-1,2,4-tricarboxylic acid involves a two-step process starting from trimellitic anhydride (B1165640). This pathway is a classic example of electrophilic aromatic substitution followed by a reduction.

Step 1: Nitration of Trimellitic Anhydride

The first step is the nitration of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride). In this reaction, the benzene (B151609) ring is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the aromatic ring. The electron-withdrawing nature of the carboxylic acid and anhydride groups on trimellitic anhydride deactivates the ring towards electrophilic substitution and directs the incoming nitro group to the meta position relative to both, which is the 5-position. This results in the formation of 5-nitro-1,2,4-benzenetricarboxylic acid.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 5-nitro-1,2,4-benzenetricarboxylic acid to an amino group. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. unimi.it A common and traditional method is the use of a metal in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com For instance, the Béchamp reduction, which uses iron metal and an acid, has been a historically significant industrial process for the production of anilines from nitroaromatics. unimi.it Catalytic hydrogenation is another widely used method, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comyoutube.com

Precursor: Trimellitic anhydride

Intermediate: 5-Nitro-1,2,4-benzenetricarboxylic acid

Final Product: 5-Aminobenzene-1,2,4-tricarboxylic acid

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | Concentrated HNO₃, Concentrated H₂SO₄ |

| 2 | Reduction | Fe/HCl or H₂/Pd/C |

Advanced Synthetic Routes for Structural Precision and Yield Optimization

Advances in synthetic methodologies have led to the development of more refined routes that offer greater control over the reaction and improved yields. These methods often focus on the reduction step, as it can be prone to side reactions and catalyst poisoning.

For the reduction of the nitro group, advanced catalytic systems have been developed. For example, the use of transfer hydrogenation can be advantageous. This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or formic acid, in the presence of a catalyst like palladium on carbon. mdpi.com This technique can be milder and more selective.

The choice of reducing agent and catalyst can be critical for achieving high yields and purity, especially when other functional groups are present that could also be reduced. The use of specific catalysts can prevent unwanted side reactions. For instance, Raney nickel is often preferred over Pd/C when there is a risk of dehalogenation on the aromatic ring. commonorganicchemistry.com While not directly applicable to the synthesis of 5-Aminobenzene-1,2,4-tricarboxylic acid from trimellitic anhydride, this highlights the importance of catalyst selection in complex molecules.

Furthermore, optimization of reaction conditions such as temperature, pressure, solvent, and catalyst loading is crucial for maximizing the yield and purity of the final product. Modern purification techniques, such as column chromatography and recrystallization, are employed to isolate the 5-Aminobenzene-1,2,4-tricarboxylic acid in a highly pure form.

Green Chemistry Approaches in 5-Aminobenzene-1,2,4-tricarboxylic Acid Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of 5-Aminobenzene-1,2,4-tricarboxylic acid synthesis, these principles can be applied to both the nitration and reduction steps.

Greener Reduction Methods:

The traditional reduction of nitroarenes using stoichiometric metals like iron or tin generates significant amounts of metal-containing waste, which can be environmentally problematic. unimi.it Green chemistry focuses on developing catalytic methods that use smaller amounts of catalyst and generate less waste.

Catalytic transfer hydrogenation is considered a greener alternative to metal/acid reductions as it often proceeds under milder conditions and can use less hazardous hydrogen donors. mdpi.com The use of polymer-supported hydrazine hydrate over an iron oxide hydroxide catalyst is an example of an eco-friendly method for the reduction of nitroarenes. rsc.org

Photocatalysis represents a cutting-edge green approach for the reduction of nitroaromatics. rsc.org This technique utilizes light energy to drive the chemical reaction, often in the presence of a semiconductor photocatalyst. This can reduce the need for harsh reagents and high temperatures. Room temperature catalysis, often in conjunction with a reducing agent like sodium borohydride (NaBH₄), is another area of active research for greening this transformation. rsc.orgresearchgate.net

Below is a table summarizing various catalytic systems for the reduction of nitroarenes, highlighting greener alternatives:

| Catalyst Type | Catalyst Example | Reducing Agent/Conditions | Key Green Advantage |

| Noble Metal | Palladium on Carbon (Pd/C) | H₂ gas or Hydrazine Hydrate | High efficiency and selectivity, catalyst can be recycled. |

| Non-Noble Metal | Iron Oxide Hydroxide | Polymer-supported Hydrazine Hydrate | Avoids stoichiometric use of metals, reducing waste. rsc.org |

| Photocatalyst | Varies (e.g., TiO₂-based) | Light | Uses a renewable energy source, avoids harsh chemical reductants. rsc.org |

| Nanoparticle | Copper Ferrite (CuFe₂O₄) | NaBH₄ | High catalytic performance and recyclability. researchgate.net |

By adopting these greener synthetic strategies, the environmental impact of producing 5-Aminobenzene-1,2,4-tricarboxylic acid can be significantly reduced, aligning with the broader goals of sustainable chemical manufacturing.

Coordination Chemistry of 5 Aminobenzene 1,2,4 Tricarboxylic Acid

Ligand Design Principles and Multifunctional Coordination Sites

5-Aminobenzene-1,2,4-tricarboxylic acid is a multifunctional organic ligand possessing both nitrogen and oxygen donor atoms, making it a versatile building block in coordination chemistry. The design principles for utilizing this ligand are centered on its structural rigidity and the presence of multiple, distinct coordination sites. The rigid benzene (B151609) core provides a stable scaffold, while the three carboxylic acid groups and one amino group offer various points of attachment for metal ions. chem960.com

The key features of 5-aminobenzene-1,2,4-tricarboxylic acid as a ligand include:

Multiple Donor Sites: It features three carboxylate groups (-COOH) and one amino group (-NH2), which can coordinate to metal ions.

Hard and Soft Donors: The carboxylate oxygen atoms are 'hard' donors, typically favoring coordination with hard metal ions, while the amino nitrogen atom is a borderline donor, allowing for versatile coordination capabilities.

Chelation and Bridging: The spatial arrangement of the functional groups allows the ligand to act as both a chelating agent (binding to a single metal center through multiple sites) and a bridging ligand (connecting two or more metal centers). This is crucial for the formation of coordination polymers and metal-organic frameworks (MOFs). chem960.com

Variable Protonation States: The three carboxylic acid groups can be fully or partially deprotonated. This variability in charge and protonation state allows for fine-tuning of the coordination environment and the resulting network's dimensionality and topology. researchgate.net

These characteristics make it an excellent candidate for constructing stable and functional coordination compounds with tailored properties. myskinrecipes.com

Table 1: Functional Groups and Their Coordination Potential

| Functional Group | Donor Atom(s) | Potential Coordination Role |

|---|---|---|

| Carboxylic Acid (-COOH) | Oxygen | Can deprotonate to carboxylate (-COO⁻) to act as a monodentate, bidentate chelating, or bridging ligand. researchgate.net |

Metal Ion Complexation and Coordination Modes

The interaction of 5-aminobenzene-1,2,4-tricarboxylic acid with metal ions leads to the formation of metal complexes with diverse structures. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and temperature), and the presence of other coordinating solvent molecules or auxiliary ligands. The carboxylate groups offer a rich variety of binding modes, including monodentate, bidentate (chelating or bridging), and syn-syn, syn-anti, or anti-anti bridging configurations. The amino group typically coordinates in a monodentate fashion. academie-sciences.fr

The presence of four potential donor sites on the 5-aminobenzene-1,2,4-tricarboxylic acid ligand facilitates the formation of both simple mononuclear complexes and more complex polynuclear structures.

Mononuclear Complexes: In scenarios where the ligand coordinates to a single metal center, often through chelation involving a carboxylate group and the amino group, a mononuclear complex is formed. This is more likely when the metal-to-ligand ratio is low.

Polynuclear Complexes: More commonly, the ligand's ability to bridge multiple metal centers leads to the formation of polynuclear complexes, including dimers, trimers, and extended one-, two-, or three-dimensional coordination polymers. researchgate.netdb-thueringen.de The carboxylate groups are particularly effective at bridging metal ions to create robust, extended networks.

The identity of the metal ion plays a critical role in determining the coordination number and geometry of the resulting complex. nih.gov Different metal ions have distinct preferences for coordination environments based on their size, charge, and d-electron configuration. This preference dictates the spatial arrangement of the ligands around the metal center. nih.gov

For instance, studies on analogous polycarboxylate ligands have shown:

Cobalt (Co(II)) often adopts a distorted octahedral coordination geometry, coordinating with both oxygen and nitrogen donors from the ligands and water molecules. rsc.org

Nickel (Ni(II)) also frequently exhibits an octahedral geometry in its complexes. academie-sciences.fr

Cadmium (Cd(II)) , being a larger ion, can accommodate higher coordination numbers. For example, in a complex with the related 1,2,4-benzenetricarboxylic acid, Cd(II) was found to be seven-coordinated, adopting a distorted pentagonal bipyramidal geometry. mdpi.com

Table 2: Typical Coordination Geometries with Related Ligands

| Metal Ion | Typical Coordination Number | Common Coordination Geometry |

|---|---|---|

| Co(II) | 6 | Distorted Octahedral rsc.org |

| Ni(II) | 6 | Octahedral academie-sciences.fr |

| Cd(II) | 7 | Distorted Pentagonal Bipyramidal mdpi.com |

Supramolecular Assembly through Coordination

Hydrogen bonds are powerful directional forces in the crystal engineering of coordination compounds. rsc.org The 5-aminobenzene-1,2,4-tricarboxylic acid ligand is rich in hydrogen bond donors (the -NH₂ group and any uncoordinated or protonated -COOH groups) and acceptors (the nitrogen atom of the amino group and the oxygen atoms of the carboxylate groups).

These groups can form robust intramolecular and intermolecular hydrogen bonds. These interactions can link adjacent complex units, connect them to solvent molecules, or reinforce the coordination network, leading to the formation of well-defined 2D sheets or 3D frameworks. researchgate.netbath.ac.uk The presence of coordinated or lattice water molecules can further extend the hydrogen-bonding network. nih.gov

Table 3: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amino Group (N-H) | Carboxylate Oxygen (O) | Intermolecular or Intramolecular |

| Amino Group (N-H) | Amino Nitrogen (N) | Intermolecular |

| Carboxyl Group (O-H) | Carboxylate Oxygen (O) | Intermolecular (e.g., carboxylate dimers) |

The aromatic benzene ring of the 5-aminobenzene-1,2,4-tricarboxylic acid ligand is capable of engaging in π-π stacking interactions. nih.gov These are attractive, non-covalent interactions that occur between the electron clouds of adjacent aromatic rings. While weaker than hydrogen bonds, π-π stacking plays a significant role in the organization of molecules in the solid state. researchgate.net

Table 4: Characteristics of π-π Stacking Interactions

| Parameter | Description |

|---|---|

| Nature of Interaction | Weak, non-covalent interaction between aromatic rings. nih.gov |

| Typical Distance | 3.3 - 3.8 Å between parallel aromatic planes. nih.gov |

| Common Geometries | Face-to-face, parallel-displaced, edge-to-face. |

Applications of 5 Aminobenzene 1,2,4 Tricarboxylic Acid in Advanced Materials

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of both the metal center and the organic linker. cd-bioparticles.net 5-Aminobenzene-1,2,4-tricarboxylic acid serves as an excellent candidate for a multidentate linker, capable of forming robust and porous frameworks. The three carboxylate groups can coordinate with multiple metal centers, promoting the formation of three-dimensional (3D) networks, while the amino group provides a site for further functionalization or can directly participate in enhancing the material's properties. uab.catekb.eg

The design of MOFs and CPs using 5-Aminobenzene-1,2,4-tricarboxylic acid involves the careful selection of metal ions and reaction conditions to control the assembly of the final structure. The coordination preferences of the metal ion, combined with the linking capability of the tricarboxylate ligand, dictate the resulting network topology and porosity. rsc.org

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs and CPs from 5-Aminobenzene-1,2,4-tricarboxylic acid. rsc.orgrsc.org These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures. ekb.eg In hydrothermal synthesis, water is used as the solvent, whereas solvothermal synthesis employs other organic solvents or solvent mixtures, such as N,N-dimethylformamide (DMF). ekb.egits.ac.id

Several parameters can be adjusted to influence the crystallization process and the final product's characteristics, including temperature, reaction time, solvent composition, and the ratio of reactants. its.ac.id For instance, different heating temperatures and times can lead to variations in the crystallinity and morphology of the resulting MOF crystals. its.ac.idresearchgate.net The choice of solvent is also critical, as it can affect the solubility of the reactants and can sometimes be incorporated into the final framework structure. its.ac.id

Table 1: Examples of Solvothermal Synthesis Parameters for MOFs This table presents typical conditions used in solvothermal synthesis for MOFs, illustrating the range of parameters that can be controlled.

| Parameter | Typical Range | Influence on Product | Source |

|---|---|---|---|

| Temperature | 100 - 180 °C | Affects crystallinity, phase purity, and crystal size | its.ac.idresearchgate.net |

| Time | 12 - 144 hours | Influences crystal growth and overall yield | its.ac.idresearchgate.net |

The trifunctional nature of the carboxylate groups in 5-Aminobenzene-1,2,4-tricarboxylic acid, combined with the use of various metal centers and auxiliary ligands, allows for the creation of MOFs with diverse and highly connected topologies. rsc.org The coordination of the three carboxylate groups can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or, most commonly, complex three-dimensional (3D) frameworks. rsc.orgrsc.org

The final dimensionality and topology are influenced by the coordination geometry of the metal ion and the flexibility of the linker. By reacting a tricarboxylic acid with different metal salts under hydrothermal conditions, it is possible to synthesize a series of MOFs with varied structures, from 2D wavy sheets to intricate 3D interpenetrated frameworks. rsc.org The introduction of secondary N-donor ligands can further modify the coordination environment, leading to novel network topologies. rsc.org The inherent functionality of the amino group on the linker can also direct the assembly process through hydrogen bonding or other non-covalent interactions, contributing to the stability and specific topology of the framework. acs.org

A key advantage of using 5-Aminobenzene-1,2,4-tricarboxylic acid as a linker is the presence of the reactive amino (-NH2) group. This group allows for the creation of functionalized frameworks in two primary ways:

Inherent Functionality : The amino group itself imparts basicity to the framework's pores. This built-in functionality is particularly useful for applications involving interactions with acidic molecules. mdpi.comeeer.org The nitrogen atom's lone pair of electrons can act as a Lewis base, enhancing the binding affinity for specific guest molecules. mdpi.com

Post-Synthetic Modification (PSM) : The amino group serves as a chemical handle for modifying the MOF after its initial synthesis. ekb.egelsevierpure.com PSM allows for the introduction of a wide variety of new functional groups that might not be stable under the initial solvothermal synthesis conditions. ekb.eg For example, the amino group can be reacted with various organic molecules to tailor the pore environment for specific applications like catalysis or selective adsorption. elsevierpure.com This strategy significantly expands the functional diversity of MOFs that can be created from a single parent framework. ekb.eg

The unique structural and chemical features of MOFs derived from 5-Aminobenzene-1,2,4-tricarboxylic acid make them highly suitable for applications as porous materials, particularly in the field of gas storage and separation. mdpi.com

The capture and separation of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. mdpi.com Amine-functionalized MOFs are considered highly promising materials for this purpose due to the favorable interactions between the basic amino groups and the acidic CO2 molecules. mdpi.comeeer.orgpsu.edu

The amino groups present in the pores of MOFs built with 5-Aminobenzene-1,2,4-tricarboxylic acid can significantly enhance CO2 adsorption capacity and selectivity. mdpi.comeeer.org These groups act as strong adsorption sites, leading to a higher uptake of CO2, especially at low pressures. The interaction can be a combination of physisorption (van der Waals forces) and chemisorption, where a weak chemical bond forms between the CO2 and the amine. mdpi.compsu.edu This increased affinity for CO2 results in high selectivity for CO2 over other gases like nitrogen (N2), which is crucial for applications such as post-combustion carbon capture from flue gas. mdpi.com Studies on various amine-functionalized MOFs have consistently shown an improvement in both CO2 uptake and CO2/N2 selectivity compared to their non-functionalized counterparts. mdpi.comeeer.org

Table 2: CO2 Adsorption in Amine-Functionalized MOFs This table provides comparative data on CO2 adsorption capacities for different amine-functionalized MOFs, highlighting the effectiveness of this strategy.

| MOF Material | Functional Group | CO2 Adsorption Capacity (mmol g⁻¹) | Conditions | Source |

|---|---|---|---|---|

| MIP-207 | None | 2.03 | 25 °C, 1 bar | mdpi.com |

| MIP-207-NH2-25% | -NH2 | 2.91 | 25 °C, 1 bar | mdpi.com |

| MIL-101(Cr) | None | 1.85 | 35 °C, 1 bar | mdpi.com |

| MIL-101(Cr)-NH2 | -NH2 | 2.25 | 35 °C, 1 bar | mdpi.com |

| Mg-MOF-74 | None | 3.58 (approx.) | 30 °C, 1 bar | eeer.org |

Specific Applications in Porous Materials

Catalytic Applications

There is currently a lack of specific studies detailing the application of 5-Aminobenzene-1,2,4-tricarboxylic acid as a component in heterogeneous catalysts. While Metal-Organic Frameworks (MOFs), which can be constructed from similar linker molecules, are widely used in heterogeneous catalysis, examples explicitly using this compound are not found in the reviewed literature.

The use of 5-Aminobenzene-1,2,4-tricarboxylic acid as a chiral ligand or a precursor for such ligands in asymmetric catalysis is not documented in the available research. The development of effective chiral ligands often relies on specific structural features to create a suitable chiral environment around a metal center, and while the concept is well-established, this particular compound has not been a focus of published studies in this area. nih.govnih.gov

Luminescent Sensing of Metal Ions

The application of 5-Aminobenzene-1,2,4-tricarboxylic acid as a linker molecule in luminescent metal-organic frameworks (LMOFs) represents a promising, albeit largely theoretical, area for metal ion sensing. LMOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, which can exhibit luminescence. researchwithrutgers.comresearchgate.net The fluorescence of these materials can be altered by the presence of specific analytes, such as metal ions, making them effective sensors. ul.ienih.govrsc.org

The sensing mechanism in LMOFs can be attributed to several phenomena, including:

Analyte-Framework Interaction: Guest molecules or ions can interact with the organic linkers or open metal sites, leading to a quenching or enhancement of luminescence.

Energy Transfer: An analyte can interact with the framework, affecting the ligand-to-metal or metal-to-ligand energy transfer processes that are crucial for the material's luminescent properties.

While a related isomer, 1-Aminobenzene-3,4,5-tricarboxylic acid, has been noted for its potential use as a fluorescent probe for detecting metal ions, specific LMOFs constructed from 5-Aminobenzene-1,2,4-tricarboxylic acid for this purpose are not detailed in existing research. The presence of both carboxylate groups for framework construction and an amino group for modulating electronic properties makes it a suitable candidate for future research in the design of new LMOF-based sensors.

Table 1: Potential Characteristics of 5-Aminobenzene-1,2,4-tricarboxylic Acid as a Linker in LMOFs

| Feature | Potential Role in Luminescent Sensing |

|---|---|

| Three Carboxylate Groups | Strong coordination to metal centers to form robust, porous frameworks. |

| Amino Group | Can act as a Lewis basic site for selective binding of certain metal ions and can modulate the photoluminescent properties of the linker. |

| Aromatic Backbone | Provides inherent fluorescence and a rigid structure for the framework. |

Photodegradation Processes

There are no specific research findings that identify 5-Aminobenzene-1,2,4-tricarboxylic acid or materials derived from it as active photocatalysts for photodegradation processes. Research in this field tends to focus on semiconductor materials like TiO2 or other specialized organic-inorganic hybrid compounds. mdpi.comnih.gov

Optoelectronic and Electrochromic Materials

There is no available research detailing the use of 5-Aminobenzene-1,2,4-tricarboxylic acid as a primary component or precursor for optoelectronic or electrochromic materials. Consequently, data regarding its performance in devices, such as coloration efficiency, switching times, and stability, is not available.

Derivatization and Structural Modification of 5 Aminobenzene 1,2,4 Tricarboxylic Acid

Synthesis of Functionalized Derivatives

The functionalization of 5-Aminobenzene-1,2,4-tricarboxylic acid can be approached by targeting its two distinct reactive sites: the amino group (-NH₂) and the three carboxylic acid groups (-COOH).

Derivatization of the Amino Group: The primary amine is a versatile functional handle. It can undergo a variety of reactions to introduce new functionalities. For instance, acylation or amidation reactions could be used to attach long alkyl chains, aromatic units, or other ligand systems. The synthesis of amide derivatives from the related trimellitic anhydride (B1165640) (which lacks the amino group) by condensation with various aromatic amines in glacial acetic acid has been reported, demonstrating the reactivity of the parent carboxyl framework.

Derivatization of Carboxylic Acid Groups: The three carboxylic acid groups can be converted into esters, amides, or acid chlorides. These modifications can alter the molecule's solubility, reactivity, and coordination capabilities. For example, converting the carboxylic acids to their corresponding esters could protect them while reactions are performed on the amino group.

A general synthetic strategy for creating derivatives would involve carefully planned protection and deprotection steps to ensure selective modification of either the amino or the carboxyl groups to achieve the desired final product.

Impact of Derivatization on Coordination Behavior and Material Properties

The coordination behavior of 5-Aminobenzene-1,2,4-tricarboxylic acid as a ligand in coordination polymers or metal-organic frameworks (MOFs) is dictated by its donor atoms (the nitrogen of the amino group and the oxygens of the carboxylates). Derivatization would significantly alter this behavior.

Altering Coordination Modes: Modifying the amino group, for example by converting it to an amide or a Schiff base, would change its electronic properties and steric bulk, thereby influencing which donor atoms bind to a metal center and the geometry of the resulting complex.

Tuning Material Properties: The introduction of different functional groups can tune the properties of the resulting materials. For instance, incorporating long alkyl chains could increase hydrophobicity, while adding polar groups could enhance solubility in polar solvents. Functionalization can also impact the porosity, stability, and potential catalytic or sensing capabilities of materials derived from this molecule. Research on related aminoisophthalic acids has shown that the introduction of auxiliary ligands can lead to significant structural diversity in the resulting coordination polymers.

Table 1: Potential Impact of Derivatization on Material Properties

| Derivative Type | Potential Effect on Properties |

|---|---|

| Esterification of -COOH groups | Increased solubility in organic solvents; altered coordination |

| Amidation of -COOH groups | Introduction of hydrogen bonding sites; modified framework rigidity |

| Acylation of -NH₂ group | Altered electronic properties; introduction of new functionalities |

Generation of Star-Shaped Molecules and Hybrid Architectures

Star-shaped molecules are a class of dendrimers and macromolecules that consist of a central core with multiple arms extending outwards. Typically, highly symmetrical cores, such as benzene-1,3,5-tricarboxylic acid, are used to ensure the uniform growth of symmetrical arms. rsc.orgresearchgate.netrsc.org

The use of the less symmetrical 5-Aminobenzene-1,2,4-tricarboxylic acid as a core for star-shaped molecules is not well-documented. Its asymmetry would inherently lead to asymmetrically substituted, or "shape-persistent," macromolecules rather than perfectly symmetrical star-shaped structures.

Asymmetric Architectures: Using this molecule as a core would result in architectures where the arms are not equidistant. This could be leveraged to create materials with unique directional properties.

Hybrid Materials: The molecule could serve as a linker in hybrid organic-inorganic materials. The carboxylic acid groups could bind to metal-oxo clusters (secondary building units), while the amino group could be functionalized to interact with other components, such as polymers or nanoparticles. For example, pseudopeptidic coordination polymers have been assembled using Zr-oxo clusters and linkers prepared from pyromellitic dianhydride (derived from the related benzene-1,2,4,5-tetracarboxylic acid) and amino acids. nih.gov This demonstrates a pathway for creating complex hybrid materials from similar building blocks.

Due to the limited specific research on 5-Aminobenzene-1,2,4-tricarboxylic acid, a table of specific compounds cannot be provided.

Theoretical and Computational Studies of 5 Aminobenzene 1,2,4 Tricarboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and semi-empirical approaches are frequently employed to provide a detailed understanding of molecular behavior at the atomic level. For a molecule like 5-Aminobenzene-1,2,4-tricarboxylic acid, these calculations would be invaluable in elucidating its fundamental chemical characteristics.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Aminobenzene-1,2,4-tricarboxylic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. Techniques like DFT, often with functionals such as B3LYP, are standard for this purpose.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the energies and shapes of molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic properties. For similar aminobenzoic acid derivatives, such analyses have been used to understand intramolecular charge transfer and the influence of substituent groups on the aromatic ring. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable concept for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In the case of 5-Aminobenzene-1,2,4-tricarboxylic acid, the amino group would be expected to be an electron-donating group, leading to a region of negative electrostatic potential, while the carboxylic acid groups would be electron-withdrawing, creating regions of positive potential.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. For aromatic compounds, these orbitals are key to understanding their behavior in chemical reactions and their electronic properties. nih.gov

Simulation of Coordination Interactions and Supramolecular Assemblies

The presence of both amino and carboxylic acid functional groups makes 5-Aminobenzene-1,2,4-tricarboxylic acid a prime candidate for forming coordination polymers and supramolecular assemblies. The carboxylic acid groups can deprotonate to form carboxylates, which are excellent ligands for metal ions, while the amino group can also participate in coordination or hydrogen bonding.

Simulations, such as molecular dynamics, can be used to model the interactions between molecules of 5-Aminobenzene-1,2,4-tricarboxylic acid and with other molecules or ions. These simulations could predict how individual molecules self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. Such studies on similar amino acid-derived molecules have provided insights into the formation of complex three-dimensional frameworks and soft materials. mdpi.comresearchgate.net

Computational Prediction of Material Performance and Properties

Computational chemistry offers a suite of tools for predicting the macroscopic properties of materials based on their molecular structure. For materials derived from 5-Aminobenzene-1,2,4-tricarboxylic acid, such as coordination polymers or functional materials, computational methods could predict properties like electronic conductivity, optical properties, and mechanical strength.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be used to predict various physicochemical and toxicokinetic properties of chemicals. nih.gov By calculating a range of molecular descriptors for 5-Aminobenzene-1,2,4-tricarboxylic acid, it would be possible to estimate its properties without the need for extensive experimental work. This predictive capability is crucial in the rational design of new materials with desired functionalities.

Advanced Characterization Methodologies in 5 Aminobenzene 1,2,4 Tricarboxylic Acid Research

Single-Crystal X-ray Diffraction for Crystal Structure Elucidation

The process involves irradiating a single crystal of the material with monochromatic X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions can be determined. For metal-organic frameworks synthesized using 5-Aminobenzene-1,2,4-tricarboxylic acid, SCXRD can reveal crucial details such as bond lengths, bond angles, and the presence of solvent molecules or guests within the pores of the structure. jyu.fi

For instance, in the study of various MOFs, SCXRD has been used to confirm the formation of specific coordination polymers, revealing intricate three-dimensional networks. rsc.orgrsc.org The data obtained from SCXRD analysis is often presented in crystallographic information files (CIFs), which provide a standardized format for crystal structure data.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | 900.07(5) ų |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD used to analyze the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, a finely ground powder containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

For materials incorporating 5-Aminobenzene-1,2,4-tricarboxylic acid, PXRD is crucial for several reasons:

Phase Identification: The experimental PXRD pattern of a synthesized material can be compared with a simulated pattern generated from single-crystal X-ray diffraction data to confirm the identity of the crystalline phase. nih.gov

Purity Assessment: PXRD can detect the presence of crystalline impurities, as each crystalline phase will produce its own unique diffraction pattern.

Crystallinity Evaluation: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of the material. Broader peaks may suggest smaller crystallite sizes or the presence of amorphous content.

In the development of new MOFs, PXRD is routinely used to confirm that the bulk synthesized product corresponds to the structure determined by single-crystal analysis of a representative crystal. researchgate.netresearchgate.net

Spectroscopic Investigations for Ligand and Complex Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. rsc.orgibm.com These methods are particularly useful for confirming the coordination of the 5-Aminobenzene-1,2,4-tricarboxylic acid ligand to metal centers and for identifying the presence of specific functional groups.

In the IR spectrum of free 5-Aminobenzene-1,2,4-tricarboxylic acid, characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the N-H stretches of the amine group, would be expected. Upon coordination to a metal center in a MOF, shifts in the positions of these bands, particularly the carboxylate stretches, can be observed. nih.gov The disappearance of the broad O-H stretch and the appearance of new bands corresponding to the symmetric and asymmetric stretches of the coordinated carboxylate groups are strong evidence of framework formation.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For MOFs containing 5-Aminobenzene-1,2,4-tricarboxylic acid, Raman spectra can reveal information about the vibrations of the aromatic ring and the metal-ligand bonds. ibm.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300-3500 | 3300-3500 |

| -COOH (Carboxylic Acid) | O-H Stretch | 2500-3300 (broad) | - |

| -COOH (Carboxylic Acid) | C=O Stretch | 1680-1720 | 1640-1680 |

| -COO⁻ (Carboxylate) | Asymmetric Stretch | 1550-1610 | 1550-1610 |

| -COO⁻ (Carboxylate) | Symmetric Stretch | 1360-1450 | 1360-1450 |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1580-1620 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. mdpi.com For solid materials like MOFs, solid-state NMR techniques, such as cross-polarization magic-angle spinning (CPMAS) NMR, are employed. mdpi.comrsc.org

¹³C CPMAS NMR can be used to study the local environment of the carbon atoms in the 5-Aminobenzene-1,2,4-tricarboxylic acid ligand within a MOF structure. researchgate.net The chemical shifts of the carbon signals can provide information about the coordination of the carboxylate groups and the symmetry of the ligand in the framework. For instance, inequivalent carbon atoms in the aromatic ring or carboxylate groups will give rise to distinct signals in the NMR spectrum. researchgate.net

In some cases, solid-state NMR can also be used to study the dynamics of guest molecules within the pores of a MOF.

UV-Visible absorption and photoluminescence spectroscopy are used to investigate the electronic properties of materials. researchgate.net For MOFs constructed from 5-Aminobenzene-1,2,4-tricarboxylic acid, the optical properties are often dominated by the organic linker.

UV-Visible spectroscopy can provide information about the electronic transitions occurring within the material. The absorption spectrum can reveal the presence of chromophores and can be used to determine the band gap of the material. rsc.org

| Property | Technique | Typical Observation |

|---|---|---|

| Absorption Maximum (λmax) | UV-Visible Spectroscopy | Absorption bands in the UV region, potentially with a tail into the visible region. |

| Excitation Maximum (λex) | Photoluminescence Spectroscopy | Wavelength at which the material shows maximum absorption to produce luminescence. |

| Emission Maximum (λem) | Photoluminescence Spectroscopy | Wavelength at which the material shows maximum luminescence intensity. |

| Quantum Yield (Φ) | Photoluminescence Spectroscopy | The ratio of photons emitted to photons absorbed, indicating the efficiency of the luminescence process. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. rsc.org It is a crucial method for assessing the thermal stability of materials containing 5-Aminobenzene-1,2,4-tricarboxylic acid.

A typical TGA curve for a MOF will show an initial mass loss corresponding to the removal of solvent molecules from the pores. This is followed by a plateau region where the framework is stable. At higher temperatures, a significant mass loss occurs, which corresponds to the decomposition of the organic linker and the collapse of the framework structure. nih.gov The temperature at which this decomposition begins is a key indicator of the thermal stability of the material. researchgate.net

The final residual mass often corresponds to the formation of a stable metal oxide, which can be used to confirm the metal content of the original MOF.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies

While traditional synthetic routes to aromatic aminocarboxylic acids exist, future research will likely focus on developing more efficient, sustainable, and scalable methods for producing 5-Aminobenzene-1,2,4-tricarboxylic acid.

Green and Sustainable Synthesis: A significant future direction lies in exploring biosynthetic pathways. mdpi.com Drawing inspiration from the microbial synthesis of other aminobenzoic acids via the shikimate pathway, genetic engineering and metabolic modeling could be employed to develop microorganisms capable of producing 5-Aminobenzene-1,2,4-tricarboxylic acid from renewable feedstocks. mdpi.com This approach aligns with the principles of green chemistry by reducing reliance on petroleum-based precursors and minimizing harsh reaction conditions. mdpi.com

Advanced Catalytic Methods: Research into direct C-H carboxylation using carbon dioxide as a C1 source presents a highly atom-economical route. researchgate.net Future work could focus on designing specific catalysts that can regioselectively carboxylate an aminobenzene precursor to yield the desired 1,2,4-tricarboxylic acid isomer.

Process Intensification: Microwave-assisted synthesis has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. mdpi.comthemjalab.com The application of microwave irradiation to the synthesis of 5-Aminobenzene-1,2,4-tricarboxylic acid could offer a more efficient alternative to conventional thermal methods. mdpi.com This technique could be particularly valuable for optimizing the final steps of amination or carboxylation.

Exploration of New Functional Materials Based on 5-Aminobenzene-1,2,4-tricarboxylic Acid

The trifunctional carboxylate arrangement and the appended amino group make 5-Aminobenzene-1,2,4-tricarboxylic acid an exceptional candidate as an organic linker for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). imperial.ac.ukrsc.org

Amino-Functionalized MOFs: The three carboxylate groups can coordinate with metal ions or clusters to form robust, porous 3D structures. cd-bioparticles.netcd-bioparticles.netrsc.org The amino group, pointing into the pores of the resulting MOF, provides a reactive site for post-synthetic modification (PSM). rsc.orgnih.gov This allows for the covalent grafting of various functional molecules, tailoring the properties of the material for specific applications. rsc.orgelsevierpure.com For instance, attaching catalytic species, chiral selectors, or molecular recognition units is possible. elsevierpure.com The inclusion of amino groups within the linker has also been shown to accelerate the formation of crystalline MOFs under milder, aqueous conditions. nih.govacs.org

Porous Organic Polymers (POPs): Beyond MOFs, this compound can be used to synthesize POPs, which are constructed entirely from organic building blocks linked by strong covalent bonds. rsc.org Amine-functionalized POPs are particularly noted for their potential in carbon dioxide capture, where the amino groups enhance CO2 uptake and selectivity. rsc.org

Hybrid Materials: The functional groups on 5-Aminobenzene-1,2,4-tricarboxylic acid allow for its integration into hybrid materials. It could be used to functionalize surfaces of nanomaterials like carbon nanotubes or to create novel composite catalysts. rsc.orgmdpi.com

| Potential Material Class | Key Feature from Linker | Example Application |

| Metal-Organic Frameworks (MOFs) | Tricarboxylate for network formation; Amino group for functionality. | Gas storage, catalysis, chemical sensing. tandfonline.comyoutube.com |

| Post-Synthetically Modified MOFs | Reactive amino group for covalent attachment of molecules. | Targeted drug delivery, selective separations. rsc.orgrsc.org |

| Porous Organic Polymers (POPs) | Covalent network formation; Amine sites for enhanced affinity. | CO2 capture and sequestration. rsc.org |

| Hybrid Nanomaterials | Surface functionalization via carboxyl or amino groups. | Biocompatible sensors, advanced catalysts. rsc.orgmdpi.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties of materials derived from 5-Aminobenzene-1,2,4-tricarboxylic acid, thereby guiding and accelerating experimental research. mdpi.com

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectral properties of the linker molecule itself. tandfonline.commdpi.commdpi.com This fundamental understanding is crucial for predicting how the linker will interact with metal centers in MOFs and how its properties might change upon coordination. nih.gov For example, DFT can model the impact of the amino group's position on the linker's photophysical properties, which is vital for developing light-driven applications. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the behavior of large systems, such as a complete MOF structure. mdpi.com These simulations can predict the mechanical stability, flexibility, and transport properties of materials made with this linker. nih.govnih.gov For applications like drug delivery or gas separation, MD can model the diffusion of guest molecules within the MOF pores, providing insights into release kinetics and separation efficiency. mdpi.com

High-Throughput Screening and Machine Learning: The modular nature of MOFs means a vast number of potential structures can be envisioned. nih.gov High-throughput computational screening, which uses automated simulations to evaluate thousands of hypothetical MOFs, can identify the most promising candidates for a specific application, such as CO2/N2 separation. acs.org Machine learning models can be trained on these large datasets to predict material properties even more rapidly, further accelerating the discovery of top-performing materials. acs.org

| Computational Method | Purpose | Predicted Properties |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity of the linker and its coordination. | Bond energies, electronic band gaps, reaction pathways, vibrational spectra. tandfonline.commdpi.com |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the final material (e.g., MOF). | Mechanical stability, diffusion of guest molecules, thermal properties. mdpi.comnih.gov |

| Grand Canonical Monte Carlo (GCMC) | Predict adsorption properties in porous materials. | Gas uptake capacity, adsorption selectivity, isotherm shapes. nih.gov |

| Machine Learning (ML) | Accelerate material discovery by learning from simulation data. | Rapid prediction of adsorption performance, stability, and other key metrics. acs.org |

Interdisciplinary Research Opportunities

The unique functionalities of 5-Aminobenzene-1,2,4-tricarboxylic acid create a wealth of opportunities for interdisciplinary research, bridging chemistry, materials science, environmental science, and medicine.

Environmental Remediation and Sensing: Materials incorporating this linker could be designed for environmental applications. The amino groups in MOFs or POPs can act as binding sites for heavy metal ions or as selective sensors. nih.govtandfonline.com For example, amino-functionalized MOFs have been developed as highly sensitive and selective fluorescent sensors for mercury (II). nih.gov Furthermore, the high porosity and functionalizable nature of these materials make them promising candidates for capturing industrial pollutants or for water purification. researchgate.netresearchgate.net

Biomedical Applications: The ability to post-synthetically modify the amino groups opens avenues in biomedicine. rsc.org For example, biocompatible molecules or drugs could be attached to a MOF carrier for targeted delivery. rsc.org The inherent porosity could also be used for encapsulating therapeutic agents. Research into the use of amino acid-functionalized ionic liquids within MOFs for enhanced CO2 capture also suggests potential for biocompatible gas management systems. nih.gov

Catalysis: The linker can be a platform for developing advanced catalysts. The MOF structure can provide size-selective catalytic pockets, while the amino group can be a catalytic site itself or a handle to anchor more complex organometallic catalysts. elsevierpure.com Such heterogeneous catalysts are highly desirable as they can be easily recovered and reused. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing 5-amino-1,2,3-benzenetricarboxylic acid, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling carboxylic acid- or amine-terminated side chains to a benzene tricarboxylic acid core. A validated two-step pathway includes:

Activation of Carboxylic Acids: Use thionyl chloride (SOCl₂) to activate the carboxylic acid groups on 5-aminobenzene-1,3-dicarboxylic acid, forming an intermediate acyl chloride .

Coupling Reactions: React the activated intermediate with tetra(ethylene glycol)-based side chains via Williamson ether synthesis. Purify intermediates via column chromatography and confirm structures using NMR and FT-IR .

Optimization Tips:

- Control reaction pH to avoid premature hydrolysis of activated intermediates.

- Use inert atmospheres (e.g., argon) to stabilize reactive intermediates .

Basic: How can researchers confirm the structural integrity and purity of 5-amino-1,2,3-benzenetricarboxylic acid?

Answer:

A combination of analytical techniques is required:

- NMR Spectroscopy: Analyze and NMR spectra to verify the positions of the amino and carboxylic acid groups. For example, the amino proton signal appears at δ ≈ 6.5–7.5 ppm in D₂O .

- FT-IR: Confirm functional groups via characteristic peaks (e.g., -NH₂ stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- LC-MS: Validate molecular weight (225.15 g/mol) and purity (≥95%) .

- Elemental Analysis: Match experimental C, H, N, and O percentages to theoretical values (C: 48.01%, H: 3.13%, N: 6.22%, O: 42.64%) .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods during weighing or reactions to prevent inhalation of dust (H335 hazard) .

- First Aid: For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can this compound serve as a building block for supramolecular architectures like imidazole-based triblock amphiphiles (iBTAs)?

Answer:

The three carboxylic acid groups and amino group enable versatile functionalization:

- Core Functionalization: Attach polyethylene glycol (PEG) chains via amide or ester linkages to create amphiphilic structures. For example, coupling carboxylic acid-terminated PEG chains to the amino group yields iBTAs with tunable hydrophilicity .

- Applications: These architectures are used in drug delivery systems or molecular receptors due to their self-assembly properties. Monitor assembly via dynamic light scattering (DLS) and TEM .

Advanced: How do purity variations (e.g., 95% vs. 97%) impact experimental reproducibility in coordination chemistry studies?

Answer:

- Metal Coordination Interference: Impurities (e.g., unreacted intermediates) can compete with the tricarboxylic acid for metal-binding sites, altering crystal lattice formation in MOFs .

- Mitigation Strategies:

Advanced: How can solubility discrepancies in water and organic solvents affect experimental design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.